4-Ethoxy-2-ethynyl-1-fluorobenzene
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Overview
Description
4-Ethoxy-2-ethynyl-1-fluorobenzene is an organic compound that belongs to the class of fluorobenzenes It is characterized by the presence of an ethoxy group, an ethynyl group, and a fluorine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2-ethynyl-1-fluorobenzene can be achieved through several methods. One common approach involves the electrophilic aromatic substitution reaction, where an ethoxy group and an ethynyl group are introduced to a fluorobenzene ring. The reaction typically requires a catalyst and specific reaction conditions to ensure the desired substitution occurs .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process would be optimized for yield and purity, often using advanced catalytic systems and controlled reaction environments to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-2-ethynyl-1-fluorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, acids, or bases are employed depending on the type of substitution reaction.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different chemical syntheses .
Scientific Research Applications
4-Ethoxy-2-ethynyl-1-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethoxy-2-ethynyl-1-fluorobenzene involves its interaction with specific molecular targets. The ethynyl group can participate in reactions that form covalent bonds with target molecules, while the fluorine atom can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Ethynyl-2-fluorobenzene
- 4-Ethoxy-2-fluorobenzene
- 2-Ethynyl-1-fluorobenzene
Uniqueness
4-Ethoxy-2-ethynyl-1-fluorobenzene is unique due to the combination of its ethoxy, ethynyl, and fluorine substituents. This combination imparts distinct chemical properties, making it valuable for specific applications that similar compounds may not be suitable for .
Properties
IUPAC Name |
4-ethoxy-2-ethynyl-1-fluorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c1-3-8-7-9(12-4-2)5-6-10(8)11/h1,5-7H,4H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOSKNZOUYZCBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)F)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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